molecular formula C11H13ClN2O2 B3031427 1-(4-Chloro-2-nitrophenyl)piperidine CAS No. 33784-44-0

1-(4-Chloro-2-nitrophenyl)piperidine

Cat. No. B3031427
CAS RN: 33784-44-0
M. Wt: 240.68 g/mol
InChI Key: YTFSYIPAIYQDPS-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-nitrophenyl)piperidine” is a chemical compound with the CAS Number: 874800-64-3 . Its molecular formula is C12H13ClN2O4 and it has a molecular weight of 284.7 . The IUPAC name for this compound is 1-(4-chloro-2-nitrophenyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “1-(4-Chloro-2-nitrophenyl)piperidine” is 1S/C12H13ClN2O4/c13-9-1-2-10 (11 (7-9)15 (18)19)14-5-3-8 (4-6-14)12 (16)17/h1-2,7-8H,3-6H2, (H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chloro-2-nitrophenyl)piperidine” include a molecular weight of 284.7 and a molecular formula of C12H13ClN2O4 . More specific properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks for drug development. The synthesis of substituted piperidines plays a pivotal role in constructing pharmaceutical agents. Researchers have explored various intra- and intermolecular reactions to create diverse piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find applications in designing drugs for various therapeutic targets.

Dual Kinase Inhibitors

A notable example involves 2-amino-4-(1-piperidine) pyridine derivatives, which act as dual inhibitors of the clinically relevant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise in cancer therapy due to their ability to simultaneously target multiple kinases.

Blood Coagulation Factor Xa Inhibition

Apixaban, a potent and selective inhibitor of blood coagulation factor Xa, contains a piperidine-based key intermediate. Researchers have developed a practical and efficient synthesis route starting from inexpensive 4-chloronitrobenzene and piperidine . Apixaban has clinical applications in preventing thrombosis and stroke.

Chemical Diversity Exploration

Beyond medicinal chemistry, piperidines contribute to the chemical diversity of pharmacologically interesting compounds. Researchers have investigated piperidine-containing frameworks alongside other heterocycles (such as pyridine, quinoline, and pyrazole) to uncover novel pharmacological agents .

Safety and Hazards

The safety information available indicates that “1-(4-Chloro-2-nitrophenyl)piperidine” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFSYIPAIYQDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301275
Record name 1-(4-Chloro-2-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-nitrophenyl)piperidine

CAS RN

33784-44-0
Record name NSC142162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chloro-2-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine (660 μl, 6.66 mmol, commercially available product) was added at room temperature to an N,N-dimethylformamide (DMF; 1 ml) solution of 1,4-dichloro-2-nitrobenzene (390 mg, 2.03 mmol, commercially available product). The resulting mixture was stirred for 18.5 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30 g, hexane/ethyl acetate=10/1). Thus, 1-(4-chloro-2-nitrophenyl)piperidine (471 mg, 96.4%) was yielded as an orange-colored oily material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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